2-Benzyl-4-bromophenol

Overview

Description

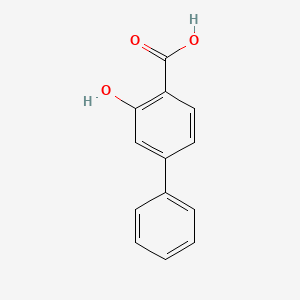

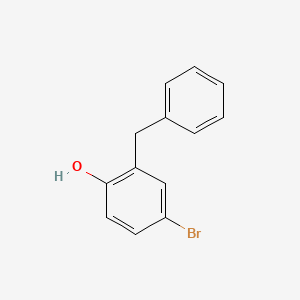

2-Benzyl-4-bromophenol is a chemical compound with the empirical formula C13H11BrO . It is a solid substance and is usually used by early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

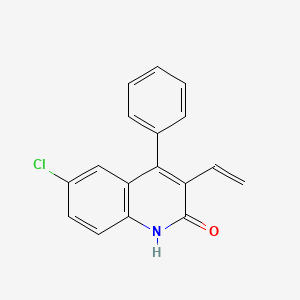

The synthesis of 2-Benzyl-4-bromophenol and its derivatives can be carried out by substitution, hydrolysis, and demethylation reactions of the corresponding four benzyl bromides .Molecular Structure Analysis

The molecular structure of 2-Benzyl-4-bromophenol can be represented by the SMILES stringOc1ccc(Br)cc1Cc2ccccc2 . The InChI representation is 1S/C13H11BrO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 . Physical And Chemical Properties Analysis

2-Benzyl-4-bromophenol is a solid substance . Its molecular weight is 263.13 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Material Science: Synthesis of Polyphenol-Based Materials

In material science, 2-Benzyl-4-bromophenol can be used to synthesize novel polyphenol-based materials. These materials have multifunctional properties, including electrical conductivity and thermal stability, which are valuable in creating advanced composite materials .

Chemical Synthesis: Intermediate for Organic Reactions

This compound serves as an intermediate in various organic synthesis reactions. Its benzylic position is particularly reactive, allowing for free radical bromination and nucleophilic substitution, which are foundational reactions in creating complex organic molecules .

Biochemistry: Study of Metabolic Pathways

2-Benzyl-4-bromophenol can be used to study metabolic pathways involving bromophenols. Its role in inhibiting metabolic enzymes provides insights into the biochemical processes of disease states and the development of new drugs .

Environmental Science: Indicator of Pollution

While specific studies on 2-Benzyl-4-bromophenol as an environmental indicator are limited, bromophenols, in general, are used to trace marine pollution since they are metabolites found in marine organisms. Their presence and levels can indicate changes in marine ecosystems .

Industrial Applications: Manufacturing of Pharmaceuticals and Agrochemicals

In the industrial sector, 2-Benzyl-4-bromophenol is utilized as an intermediate in the manufacture of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for the synthesis of various compounds used in these industries .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that bromophenols, in general, can interact with various proteins and enzymes in the body, influencing their function .

Mode of Action

The mode of action of 2-Benzyl-4-bromophenol involves a series of chemical reactions. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .

Biochemical Pathways

Bromophenols can potentially influence various biochemical pathways due to their ability to interact with different proteins and enzymes .

Result of Action

Bromophenols can potentially have various effects at the molecular and cellular level due to their ability to interact with different proteins and enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyl-4-bromophenol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability .

properties

IUPAC Name |

2-benzyl-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWDXXXNDJVDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541722 | |

| Record name | 2-Benzyl-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4-bromophenol | |

CAS RN |

19578-80-4 | |

| Record name | 2-Benzyl-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

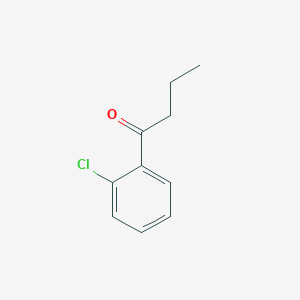

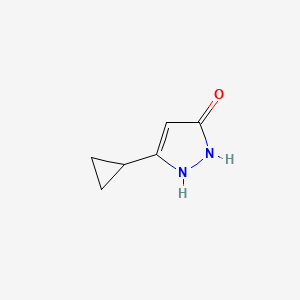

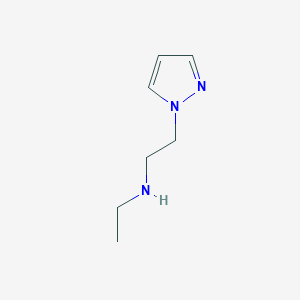

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

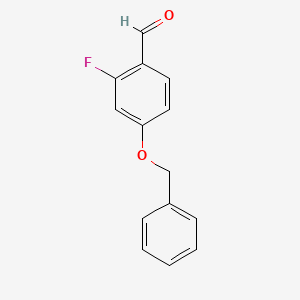

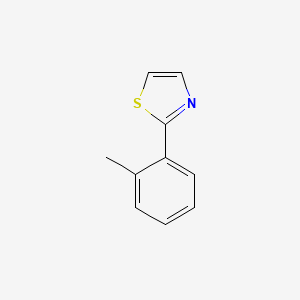

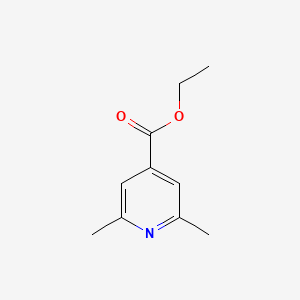

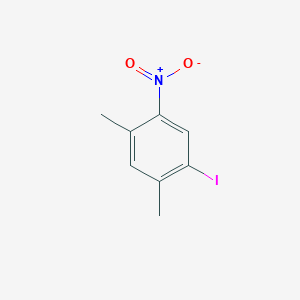

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.